![molecular formula C15H19N5 B5563424 N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5563424.png)
N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine
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Description
Synthesis Analysis
The synthesis of compounds related to N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine involves intricate processes that yield structurally complex molecules. For instance, Han et al. (2019) discuss a stereoselective synthesis approach for functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones through a nucleophilic addition-cyclization process, indicating a method that could be relevant for the synthesis of our target compound (Han et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical behavior and potential applications. The investigation into the molecular interaction of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, offers insights into the conformational preferences and structural features essential for activity, which can be extrapolated to study the molecular structure of our compound of interest (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving compounds with a piperazine ring, such as the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines, highlight the potential for novel carbonylation reactions at a C−H bond, which could be pertinent to understanding the reactivity of N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine (Ishii et al., 1997).
Physical Properties Analysis
The investigation into the physical properties of related compounds provides a foundation for understanding the behavior of N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine. Studies such as the synthesis, crystal structure, and vibrational analysis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid reveal critical information about the crystalline structure, which can influence the physical properties of similar compounds (Ban et al., 2023).
Scientific Research Applications
Stereoselective Synthesis of Heterocycles
An efficient asymmetric approach has been developed to access functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones through a nucleophilic addition-cyclization process involving N, O-acetal with ynamides. This method provides a pathway to produce derivatives with excellent regioselectivities and outstanding diastereoselectivities, showcasing the versatility of pyrrolidine and piperidine derivatives in synthesizing complex heterocyclic structures (Han et al., 2019).
Condensation Reactions
The condensation of 2-aminofluorene with α, ω-dibromoalkanes in the presence of calcium hydroxide or sodium ethoxide leads to the formation of N, N′-(2-fluorenyl) derivatives of piperazine, among other cyclic amines. This reaction demonstrates the chemical versatility and reactivity of piperazine derivatives in forming complex structures (Barak, 1968).
Molecular Interactions and Catalysis
Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound structurally related to the queried chemical) with the CB1 cannabinoid receptor provide insights into the molecular interactions that can inform the design of receptor-specific drugs. The research also highlights the potential of using specific structural motifs for targeting cannabinoid receptors (Shim et al., 2002).
Material Science
The synthesis of polyamide charring agents, which are closely related structurally to the queried compound, and their application in enhancing the flame-retardant efficiency of materials illustrate the potential of piperazine derivatives in material science applications. Such compounds can significantly impact the development of safer and more effective flame-retardant materials (Dong et al., 2017).
Advanced Organic Synthesis
Research on the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines highlights the compound's role in novel carbonylation reactions, which involve dehydrogenation and carbonylation at a C−H bond. Such reactions underscore the importance of these derivatives in developing new synthetic methodologies for organic chemistry (Ishii et al., 1997).
properties
IUPAC Name |
(E)-1-(1-methylpyrrol-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-18-8-4-5-14(18)13-17-20-11-9-19(10-12-20)15-6-2-3-7-16-15/h2-8,13H,9-12H2,1H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSMYCLKUZHNOA-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=N/N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine |
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